molecular formula C18H20FN3O B251098 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No. B251098
M. Wt: 313.4 g/mol
InChI Key: CJABDPLDDATNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes, including the protein kinase B (AKT) and the cyclin-dependent kinase 2 (CDK2), which are involved in the regulation of cell growth and proliferation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and CDK2, which are key signaling molecules involved in the regulation of cell growth and proliferation. 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a serine/threonine kinase that plays a crucial role in the activation of several downstream targets involved in cell survival and metabolism. CDK2 is a cyclin-dependent kinase that regulates the transition from G1 to S phase of the cell cycle. By inhibiting 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and CDK2, 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide are primarily related to its ability to inhibit 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and CDK2. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Moreover, 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced tumor cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potency and selectivity towards 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and CDK2, which makes it an ideal tool for studying the role of these enzymes in cancer cell growth and survival. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment. The limitations of using 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

The future directions of research on 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include the development of more potent and selective inhibitors of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and CDK2, as well as the evaluation of their efficacy in preclinical models of cancer. Moreover, the combination of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide with other targeted therapies or immunotherapies may provide a promising strategy for the treatment of cancer. Finally, the identification of biomarkers that can predict the response to 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide may improve patient selection and personalized cancer treatment.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-methylpiperazin-1-yl)aniline in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified by recrystallization or column chromatography. This synthesis method has been reported in several scientific journals and is considered to be a reliable and efficient approach.

Scientific Research Applications

4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied in the field of cancer research due to its ability to inhibit 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and CDK2, which are key regulators of cell cycle progression and survival. Several studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

Molecular Formula

C18H20FN3O

Molecular Weight

313.4 g/mol

IUPAC Name

4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

CJABDPLDDATNST-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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